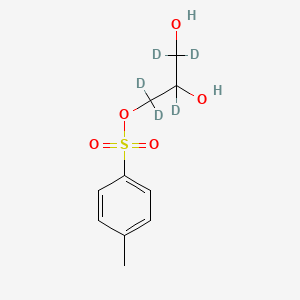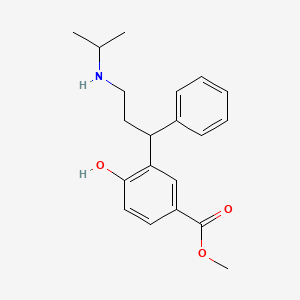
JWH 018 6-methoxyindole analog
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JWH 018 6-methoxyindole analog is a compound that is structurally similar to JWH 018 6-hydroxyindole metabolite . This compound is a urinary metabolite of the cannabinoid receptor agonist JWH 018 . The biological functions of this compound are currently unknown .
Molecular Structure Analysis
The molecular formula of this compound is C25H25NO2 . It has a formula weight of 371.5 . The formal name of the compound is (6-methoxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)-methanone .It is soluble in DMF, DMSO, and ethanol at 20 mg/ml . The compound is stable for at least 5 years when stored at -20°C .
科学的研究の応用
Mass Spectrometric Differentiation of Metabolites : Kusano et al. (2016) developed a method for differentiating the positional isomers of hydroxyindole metabolites of JWH-018 using gas chromatography-electron ionization-tandem mass spectrometry (GC-EI-MS/MS). This technique allowed for the regioisomeric differentiation of hydroxyindole metabolite isomers of JWH-018, which is crucial for identifying the position of the hydroxyl group on the indole ring in various synthetic cannabinoids (Kusano et al., 2016).
Identification in Herbal Products : Nakajima et al. (2012) identified two new compounds in herbal products, including a side-chain hydroxyl analogue of JWH-018. Their study underscores the importance of accurately identifying and quantifying such compounds in commercial products (Nakajima et al., 2012).
Urinary Metabolites Measurement : Moran et al. (2011) validated a method for measuring urinary concentrations of JWH-018 and its metabolites, providing evidence of clinical utility in detecting the use of synthetic cannabinoids (Moran et al., 2011).
Metabolite Analysis in Urine : Chimalakonda et al. (2011) identified primary metabolites of JWH-018 in human urine, emphasizing the importance of sensitive and precise analytical methods for trace analysis in forensic contexts (Chimalakonda et al., 2011).
Mass Spectral Studies : Thaxton et al. (2015) conducted electron ionization mass spectrometric (EI-MS) studies on JWH-018 and its deuterium-labeled analogues. Their research provides insights into the differentiation of this synthetic cannabinoid from other similar compounds (Thaxton et al., 2015).
In Vitro Metabolite Characterization : Gambaro et al. (2014) investigated the in vitro incubation of JWH-018 with human liver microsomes to identify principal metabolites, aiding in the detection of synthetic cannabinoid abusers (Gambaro et al., 2014).
Common Metabolite Identification : Lovett et al. (2013) identified a predominant metabolite found in urine specimens testing positive for naphthoylindole-based synthetic cannabinoids, which could serve as a biomarker for their analysis (Lovett et al., 2013).
Legal Case Monitoring : Jang et al. (2013) monitored urinary metabolites of JWH-018 and JWH-073 in legal cases, highlighting the variability in concentration ratios of these metabolites and the challenges in determining specific synthetic cannabinoid ingestion (Jang et al., 2013).
Chemical Synthesis for Drug Testing : Beuck et al. (2011) synthesized potential in vivo metabolites of JWH-018 for LC-MS/MS-based drug testing, aiding in the detection and analysis of this synthetic cannabinoid (Beuck et al., 2011).
Pharmacokinetic Properties : Toennes et al. (2017) studied the pharmacokinetic properties of JWH-018 in serum after inhalation, providing insights into its absorption, distribution, metabolism, and excretion in the body (Toennes et al., 2017).
作用機序
Target of Action
The primary target of the JWH 018 6-methoxyindole analog is the cannabinoid receptor . This compound is structurally similar to JWH 018 6-hydroxyindole metabolite, a urinary metabolite of the cannabinoid receptor agonist JWH 018 . The cannabinoid receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.
Mode of Action
The exact mode of action of the this compound is currently unknown . It is known that jwh 018, a compound structurally similar to the 6-methoxyindole analog, acts as a full agonist at both the cb1 and cb2 cannabinoid receptors . It is therefore plausible that the 6-methoxyindole analog may interact with its targets in a similar manner, leading to changes in the physiological processes regulated by the endocannabinoid system.
Biochemical Pathways
JWH 018 is known to mimic the body’s naturally-produced endocannabinoid hormones such as 2-AG and anandamide (AEA), which can exacerbate or inhibit nerve signaling .
Pharmacokinetics
The pharmacokinetic properties of the this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown
Result of Action
The molecular and cellular effects of the this compound’s action are currently unknown . Given its structural similarity to jwh 018, it is plausible that it may produce effects in animals similar to those of tetrahydrocannabinol (thc), a cannabinoid naturally present in cannabis .
特性
IUPAC Name |
(6-methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-3-4-7-15-26-17-23(21-14-13-19(28-2)16-24(21)26)25(27)22-12-8-10-18-9-5-6-11-20(18)22/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWPINYSBSBWIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=C1C=C(C=C2)OC)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016891 |
Source


|
| Record name | (6-methoxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1427325-49-2 |
Source


|
| Record name | (6-methoxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589135.png)
![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589136.png)
![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589138.png)


![9-[9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-ol](/img/structure/B589145.png)




![2-[(E)-Formyldiazenyl]pentanedioic acid](/img/structure/B589153.png)
